

Intraperitoneal injection of (Rac)-HAMI 3379 protocol

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Compound of Interest

Compound Name: (Rac)-HAMI 3379

Cat. No.: B1672935

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Application Notes and Protocols for (Rac)-HAMI 3379

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1] It is the racemic form of HAMI 3379. It is crucial to note that while initial interest may have been related to chemokine receptors, **(Rac)-HAMI 3379** does not target the CXCR3 receptor. Instead, its mechanism of action is centered on the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory pathways.[2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that play a significant role in inflammatory responses.[3] The CysLT2 receptor, activated by LTC4 and LTD4, is implicated in various pathological conditions, including neuroinflammation, brain injury, and asthma.[4][5] **(Rac)-HAMI 3379** exerts its effects by blocking the signaling cascades initiated by the activation of the CysLT2 receptor. Recent studies have also identified HAMI 3379 as an antagonist of the orphan G protein-coupled receptor GPR17, suggesting a potential role in promoting oligodendrocyte differentiation.[6][7]

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of **(Rac)-HAMI 3379** for in vivo research, including a summary of its use in various studies, detailed experimental protocols, and an illustration of the CysLT2 receptor signaling pathway.

Data Presentation

The following table summarizes quantitative data from in vivo studies that have utilized intraperitoneal injection of HAMI 3379.

Animal Model	Disease/Condition	Dosage	Dosing Frequency	Key Findings	Reference
Sprague-Dawley Rat	Focal Cerebral Ischemia (MCAO)	0.1 - 0.4 mg/kg	Single dose	Reduced infarct volume, brain edema, and neurological deficits.	[4] [8]
Sprague-Dawley Rat	Focal Cerebral Ischemia (MCAO)	0.1 mg/kg	Daily for 6 days	Improved neurological deficits, reduced brain atrophy and lesion size, inhibited microglial activation and glial scar formation.	[5]
Gerbil	Post-Stroke Depression	0.1 mg/kg	Daily for 14 days	Ameliorated depression-like behaviors, reduced neuronal loss, and inhibited microglial activation. Downregulated the NLRP3 inflammasome/pyroptosis pathway.	[9]

Sprague-Dawley Rat	Focal Cerebral Ischemia (MCAO)	0.1 mg/kg	Administered at 0, 1, 2, and 4 hours post-MCAO	Attenuated acute brain injury, reduced neurological deficits, and decreased infarct volume and brain edema.	[10]
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Experimental Protocols

Preparation of (Rac)-HAMI 3379 for Intraperitoneal Injection

This protocol is adapted from a method for preparing a suspended solution of **(Rac)-HAMI 3379** suitable for intraperitoneal injection.[1]

Materials:

- **(Rac)-HAMI 3379** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Prepare a stock solution of **(Rac)-HAMI 3379** in DMSO. Due to its hygroscopic nature, use newly opened DMSO for best results. A concentration of 25 mg/mL is a viable starting point. Use sonication if necessary to fully dissolve the compound.
- In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube. For example, to prepare a 1 mL working solution, add 400 μ L of PEG300 to 100 μ L of a 25 mg/mL DMSO stock.
- Mix thoroughly by vortexing.
- Add Tween-80 and mix again. Continuing the 1 mL example, add 50 μ L of Tween-80.
- Add saline to reach the final desired volume and concentration. To complete the 1 mL solution, add 450 μ L of saline. This will result in a final concentration of 2.5 mg/mL.
- Vortex the final suspension thoroughly before each injection to ensure homogeneity. It is recommended to prepare this working solution fresh on the day of use.

Intraperitoneal Injection Procedure in Rodents

This protocol provides a general guideline for the intraperitoneal injection of **(Rac)-HAMI 3379** in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared **(Rac)-HAMI 3379** suspension
- Appropriately sized sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 25-27 gauge)
- 70% ethanol
- Animal scale

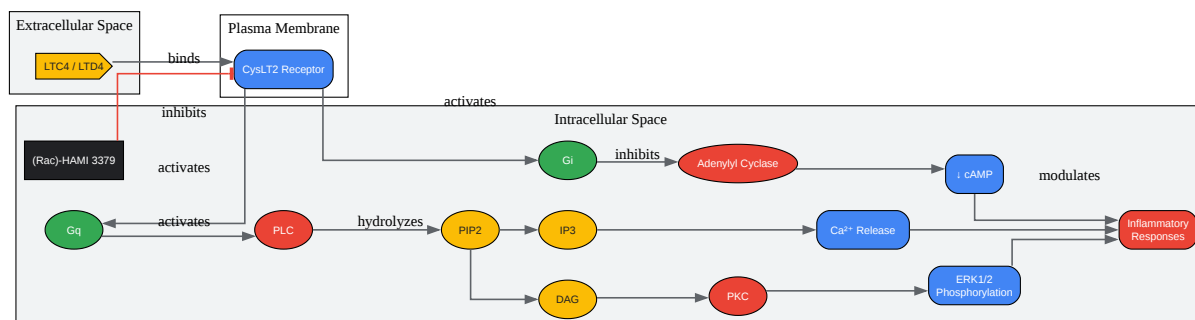
Procedure:

- Weigh the animal to determine the correct volume of the drug suspension to inject based on the desired dosage.
- Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.
- Position the animal so that the abdomen is accessible and tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
- Locate the injection site in the lower right or left quadrant of the abdomen. This is to avoid puncturing the bladder or the cecum.
- Swab the injection site with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
- Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation at a different site.
- Slowly inject the **(Rac)-HAMI 3379** suspension.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions following the injection.

Mandatory Visualization

CysLT2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the CysLT2 receptor upon activation by its ligands, LTC₄ and LTD₄. **(Rac)-HAMI 3379** acts as an antagonist at this receptor, inhibiting these downstream signaling events.



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